molecular formula C13H19N3S B1269722 N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline CAS No. 431884-69-4

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline

Cat. No.: B1269722
CAS No.: 431884-69-4
M. Wt: 249.38 g/mol
InChI Key: MICJKRACZAEWCS-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound for research use. It features a molecular structure combining an N,N-dimethylaniline group, a piperazine ring, and a thiocarbonyl moiety. This structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry. This compound is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and conduct all necessary safety assessments before handling.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-piperazin-1-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S/c1-15(2)12-5-3-11(4-6-12)13(17)16-9-7-14-8-10-16/h3-6,14H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICJKRACZAEWCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355362
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431884-69-4
Record name [4-(Dimethylamino)phenyl](piperazin-1-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiophosgene-Mediated Coupling

This method employs thiophosgene (CSCl₂) as the carbonothioylating agent. N,N-Dimethyl-4-aminophenylamine reacts with thiophosgene in anhydrous dichloromethane (DCM) at 0–5°C to form an intermediate isothiocyanate. Subsequent nucleophilic attack by piperazine in the presence of triethylamine (TEA) yields the target compound.

Reaction Scheme:
$$
\text{N,N-Dimethyl-4-aminophenylamine} + \text{CSCl}_2 \rightarrow \text{Isothiocyanate Intermediate} \xrightarrow{\text{Piperazine, TEA}} \text{Target Compound}
$$

Key Parameters:

  • Temperature: 0–5°C for thiophosgene activation
  • Solvent: Anhydrous DCM or tetrahydrofuran (THF)
  • Yield: 65–72% after column chromatography

Thioacyl Chloride Route

An alternative approach utilizes preformed thioacyl chlorides. N,N-Dimethyl-4-aminophenylamine is treated with 1-piperazinecarbonothioyl chloride in ethanol under reflux. This one-pot method avoids handling toxic thiophosgene but requires stringent moisture control.

Optimization Data:

Parameter Optimal Value Impact on Yield
Reaction Time 6–8 hours <70% → 82%
Solvent Ethanol Maximizes solubility
Base Potassium carbonate Reduces side products

Industrial-Scale Production Considerations

While laboratory methods are well-established, industrial synthesis faces challenges in cost-efficiency and waste management. Patent CN1616440A describes a continuous flow process for analogous piperazine derivatives, suggesting adaptations for this compound:

Process Overview:

  • Continuous Thiophosgene Generation: In-situ production of CSCl₂ minimizes storage risks.
  • Microreactor Technology: Enhances heat transfer and reduces reaction time to <2 hours.
  • Solvent Recovery: >90% DCM recycled via distillation.

Scalability Metrics:

Metric Lab Scale Pilot Plant
Annual Output 5 kg 500 kg
Purity 98% 99.5%
E-Factor* 32 18

*Environmental factor: kg waste/kg product

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction: Removal of unreacted piperazine using 1M HCl.
  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
  • Recrystallization: Ethanol/water (4:1) yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.98 (s, 6H, N(CH₃)₂), 3.15–3.45 (m, 8H, piperazine), 6.65–7.25 (m, 4H, aromatic).
  • IR (KBr): 1245 cm⁻¹ (C=S stretch), 1590 cm⁻¹ (aromatic C=C).

Comparative Analysis of Methods

Method Thiophosgene Route Thioacyl Chloride Route
Yield 72% 68%
Purity 98% 95%
Toxicity High Moderate
Scalability Excellent Good
Cost (USD/kg) 120 150

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonothioyl group may also play a role in the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Piperazine-Linked Aniline Derivatives

N,N-Diethyl-4-(piperazin-1-yl)aniline Structure: Replaces dimethylamino with diethylamino and lacks the thiocarbonyl group. Properties: Reduced electron-donating capacity compared to dimethylamino derivatives. Molar mass: 233.4 g/mol. Used in lab-scale synthesis .

N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline

  • Structure : Substitutes thiocarbonyl (C=S) with carbonyl (C=O) and introduces a methyl group on the piperazine ring.
  • Properties : Molar mass: 247.3 g/mol. The carbonyl group enhances rigidity and alters electronic conjugation compared to the thiocarbonyl variant. Likely exhibits higher solubility in polar solvents .

Heterocyclic and Aromatic Modifications

N,N-Dimethyl-4-(5-methyl-4H-cyclopenta[b]thiophen-6-yl)aniline Structure: Replaces piperazinylcarbonothioyl with a cyclopenta[b]thiophene group. Properties: Molar mass: 255.38 g/mol. The thiophene ring enhances π-conjugation, leading to red-shifted absorption/emission.

N,N-Dimethyl-4-(1-naphthyl)aniline Structure: Substitutes piperazinylcarbonothioyl with a naphthyl group. Properties: Molar mass: 247.34 g/mol. The bulky naphthyl group disrupts planarity, reducing conjugation efficiency. Used in dye intermediates .

Functional Group Comparisons

Compound Functional Group Molar Mass (g/mol) Key Properties
Target Compound Piperazinylcarbonothioyl ~280 (estimated) Enhanced sulfur reactivity, moderate conjugation
N,N-Diethyl-4-(piperazin-1-yl)aniline Piperazinyl 233.4 Lower electron density, no sulfur
N,N-Dimethyl-4-(3-methylpiperazine-1-carbonyl)aniline Piperazinylcarbonyl 247.3 Higher rigidity, polar solubility
N,N-Dimethyl-4-(1H-pyrrol-1-yl)aniline Pyrrolyl 188.3 Planar heterocycle, strong fluorescence

Biological Activity

N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline is a chemical compound with significant potential in biological research and applications. Its unique structure, characterized by the presence of a piperazine ring and a carbonothioyl group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

  • Molecular Formula : C13H19N3S
  • Molecular Weight : 249.38 g/mol
  • CAS Number : 431884-69-4

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The carbonothioyl group enhances the compound's reactivity, allowing it to participate in biochemical pathways and interactions that are critical for cellular functions.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. The compound has been shown to exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress. For instance, in assays measuring DPPH radical scavenging, compounds similar to this compound demonstrated potent antioxidant effects, indicating its potential use in preventing oxidative damage in biological systems .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. Specifically, studies have shown that it can inhibit acetylcholinesterase (AChE) and β-secretase (BACE-1), both of which are implicated in Alzheimer’s disease pathology. The inhibition of these enzymes could lead to decreased levels of amyloid-beta plaques, a hallmark of Alzheimer's disease .

Study 1: Enzyme Inhibition Assays

In a comparative study involving several analogs of this compound, it was found that the compound exhibited an inhibition constant (KiK_i) value of 0.040 μM against AChE. This suggests a high potency for enzyme inhibition, which could be beneficial in therapeutic applications targeting cognitive decline .

CompoundAChE Inhibition (KiK_i)
This compound0.040 μM
Compound 5AI0.392 μM
Compound 5AB1.685 μM

Study 2: Oxidative Stress Biomarkers

Another investigation focused on the impact of the compound on oxidative stress markers in mouse brain tissue. The results indicated that treatment with this compound significantly reduced malondialdehyde (MDA) levels compared to control groups treated with scopolamine, suggesting its protective role against oxidative damage .

Comparative Analysis with Similar Compounds

This compound can be compared with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N,N-Dimethyl-4-(piperazin-1-ylmethyl)anilineLacks carbonothioyl groupLower reactivity
N,N-Dimethyl-4-(pyren-1-yl)anilineDifferent aromatic systemDifferent pharmacological profile

The presence of the carbonothioyl group in this compound imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Q & A

Basic: How can the synthesis of N,N-Dimethyl-4-(piperazin-1-ylcarbonothioyl)aniline be optimized for higher yield and purity?

  • Methodological Approach :
    • Catalyst Selection : Use palladium-based catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) coupled with copper(I) iodide for efficient cross-coupling reactions, as demonstrated in analogous aniline derivative syntheses .
    • Reaction Conditions : Maintain temperatures between 25–80°C and optimize molar ratios (e.g., 1:1.2 for amine-to-carbonothioyl chloride) to minimize side products. Room-temperature reactions over 12–24 hours often improve yield .
    • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol to isolate high-purity products .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • Structural Characterization :
    • FT-IR : Identify functional groups like C=S (thiocarbonyl, ~1200–1050 cm⁻¹) and N-H (piperazine, ~3300 cm⁻¹) .
    • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylaniline protons at δ 2.8–3.2 ppm) and piperazine ring integration .
    • X-ray Crystallography : Refine crystal structures using SHELXL (for small molecules) or SHELXTL (for macromolecular interfaces) to resolve bond lengths and angles, particularly for the thiocarbonyl-piperazine moiety .

Advanced: How does the thiocarbonyl group in the piperazine moiety influence the compound's reactivity in nucleophilic substitution reactions?

  • Reactivity Analysis :
    • Electrophilic Activation : The thiocarbonyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., by amines or thiols). Compare kinetic data with non-thiocarbonyl analogs to quantify activation .
    • Steric Effects : Use DFT calculations to evaluate steric hindrance from the dimethylaniline group, which may slow reactions at the thiocarbonyl site .
    • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states and improve substitution rates .

Advanced: What computational approaches are suitable for predicting the biological activity of this compound?

  • Computational Strategies :
    • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps to correlate structure with antimicrobial or anticancer activity .
    • Molecular Docking : Simulate binding to biological targets (e.g., enzymes or DNA) using AutoDock Vina or Schrödinger Suite. Focus on interactions between the thiocarbonyl group and active-site residues .
    • ADMET Prediction : Use SwissADME or ADMETLab to assess pharmacokinetic properties (e.g., blood-brain barrier penetration) and toxicity risks .

Advanced: How can researchers resolve contradictions between crystallographic data and spectroscopic results during structure elucidation?

  • Conflict Resolution Workflow :
    • Validation Tools : Cross-validate NMR/FT-IR data with SHELXL-refined crystallographic parameters (e.g., bond distances and angles) to identify discrepancies .
    • Dynamic NMR Studies : Probe conformational flexibility (e.g., piperazine ring puckering) that may explain differences between solid-state (X-ray) and solution (NMR) structures .
    • Theoretical Calculations : Perform DFT-based geometry optimizations to compare experimental and computed spectroscopic signatures (e.g., ¹³C chemical shifts) .

Basic: What are the key considerations in designing experiments to study the compound's interaction with biological macromolecules?

  • Experimental Design :
    • Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for proteins/DNA. Monitor changes in tryptophan fluorescence upon ligand binding .
    • Competitive Inhibition : Co-incubate with known inhibitors (e.g., ATP for kinases) to identify binding site overlap .
    • Cellular Uptake : Label the compound with a fluorophore (e.g., dansyl chloride) and track intracellular localization via confocal microscopy .

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